1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]imidazole;hydrochloride
Overview
Description
1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]imidazole;hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a combination of bromine, chlorine, and methyl groups attached to a phenoxybutyl chain, which is further linked to an imidazole ring. The hydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]imidazole;hydrochloride typically involves multiple steps:
Bromination and Chlorination: The starting material, 2-methylphenol, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at specific positions on the aromatic ring.
Ether Formation: The halogenated phenol is then reacted with 4-chlorobutyl bromide under basic conditions to form the phenoxybutyl ether.
Imidazole Introduction: The resulting intermediate is further reacted with imidazole in the presence of a suitable base to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling with a boronic acid can produce a biaryl compound.
Scientific Research Applications
1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]imidazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of bioactive compounds and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, modulating their activity. The phenoxybutyl chain can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
- **1-[4-(2-bromo-4-chlorophenoxy)butyl]-1H-imidazole
- **1-[4-(2-chloro-6-methylphenoxy)butyl]-1H-imidazole
- **1-[4-(2-bromo-6-methylphenoxy)butyl]-1H-imidazole
Uniqueness: 1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]imidazole;hydrochloride stands out due to its specific combination of bromine, chlorine, and methyl groups, which confer unique chemical and biological properties. This distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClN2O.ClH/c1-11-8-12(16)9-13(15)14(11)19-7-3-2-5-18-6-4-17-10-18;/h4,6,8-10H,2-3,5,7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHNBZDOIHKOFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2C=CN=C2)Br)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrCl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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